molecular formula C20H19N3O3S2 B2460483 4-(dimethylsulfamoyl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 941916-94-5

4-(dimethylsulfamoyl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2460483
CAS No.: 941916-94-5
M. Wt: 413.51
InChI Key: ATOZVYLRUIXCOO-MRCUWXFGSA-N
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Description

4-(dimethylsulfamoyl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-5-12-23-17-11-6-14(2)13-18(17)27-20(23)21-19(24)15-7-9-16(10-8-15)28(25,26)22(3)4/h1,6-11,13H,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOZVYLRUIXCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(dimethylsulfamoyl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential therapeutic applications. This article aims to elaborate on its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H19N3O4S2
  • Molecular Weight : 429.51 g/mol

The structure features a benzamide core linked to a benzothiazole moiety through a sulfamoyl group, which may influence its biological activity.

Anticancer Properties

Recent studies have indicated that similar compounds in the benzothiazole family exhibit significant anticancer properties. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cancer Cell Line IC50 Value (μM)
Compound AHCT-1166.2
Compound BT47D27.3

This suggests that 4-(dimethylsulfamoyl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide may share similar anticancer potential due to its structural characteristics.

Antimicrobial Activity

Compounds derived from benzothiazole have also been evaluated for antimicrobial properties. The presence of the sulfamoyl group is known to enhance the antimicrobial activity against various pathogens.

Pathogen Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key metabolic enzymes involved in cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Cellular Signaling Pathways : Compounds like this may interfere with pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Benzothiazole Derivatives : A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.
  • Antimicrobial Efficacy Study : Another study reported the synthesis of sulfamoyl benzothiazoles that displayed potent antibacterial activity against multi-drug resistant strains of bacteria.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant antiproliferative effects against various cancer cell lines, including breast and colon cancers .
    • A study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
  • Antimicrobial Properties :
    • The compound has shown potential as an antimicrobial agent. Research has indicated that benzothiazole derivatives possess activity against both bacterial and fungal strains, making them suitable candidates for developing new antibiotics or antifungal medications .
    • Case studies have reported the synthesis of similar compounds that exhibit enhanced efficacy against drug-resistant strains of bacteria .

Agricultural Applications

  • Fungicidal Activity :
    • The compound's structure suggests potential applications as a fungicide. Compounds with similar benzothiazole structures have been reported to exhibit fungicidal properties against various phytopathogenic fungi .
    • A patent describes the use of benzothiazole derivatives in formulations aimed at protecting crops from fungal infections, indicating a viable application in agricultural biotechnology .
  • Pesticidal Activity :
    • Research has highlighted the potential of benzothiazole-based compounds as insecticides. These compounds can disrupt the metabolic processes of pests, providing an environmentally friendly alternative to conventional pesticides .
    • Field studies have shown that such compounds can reduce pest populations effectively while minimizing harm to beneficial insects .

Data Tables

Application AreaSpecific ActivityReference
Medicinal ChemistryAnticancer activity against breast cancer
Antimicrobial activity against resistant strains
Agricultural SciencesFungicidal properties against phytopathogens
Insecticidal activity

Q & A

What are the recommended synthetic routes and characterization techniques for this compound?

Type: Basic
Answer:

  • Synthesis: A reflux-based condensation method is commonly employed. For analogous benzothiazole derivatives, a typical procedure involves dissolving the precursor (e.g., substituted benzaldehyde) in absolute ethanol with catalytic glacial acetic acid, followed by 4–6 hours of reflux and solvent evaporation under reduced pressure . For the prop-2-yn-1-yl substituent, alkyne-functionalized intermediates may require Sonogashira coupling or click chemistry modifications.
  • Characterization: Use high-resolution mass spectrometry (HRMS) for molecular weight validation, 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm regiochemistry, and X-ray crystallography (if crystals are obtainable) to resolve the (Z)-configuration of the benzothiazole-imine bond . For sulfur-containing groups, elemental analysis is critical to verify purity.

How can experimental conditions be optimized for synthesizing this compound with high yield?

Type: Basic
Answer:
Adopt a Design of Experiments (DoE) approach:

  • Variables: Temperature, solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., acetic acid concentration), and reaction time.
  • Screening: Use a fractional factorial design to identify critical parameters. For example, a 23^3 factorial design reduces the number of trials while capturing interactions between variables .
  • Response Surface Methodology (RSM): Optimize yield by modeling nonlinear relationships (e.g., quadratic effects of temperature and catalyst). Validate with central composite designs .

What computational methods are suitable for elucidating the reaction mechanism of its formation?

Type: Advanced
Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to map potential energy surfaces (PES) for key intermediates, such as the benzothiazole-imine tautomerization step. Use transition-state analysis to identify rate-limiting steps .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. THF) on reaction pathways. Tools like Gaussian or ORCA are recommended for electronic structure calculations .
  • Machine Learning (ML): Train models on reaction databases to predict optimal catalysts or solvent systems for improving regioselectivity .

How should contradictory data in biological activity assays be analyzed?

Type: Advanced
Answer:

  • Reproducibility Checks: Validate assay protocols (e.g., cell-line specificity, incubation time) across independent labs. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers or systemic biases. Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted benzamides) to contextualize results .
  • Mechanistic Studies: Use knockdown models (e.g., siRNA) or isotopic labeling to confirm target engagement and rule off-target effects .

What strategies are effective for studying its structure-activity relationships (SAR)?

Type: Advanced
Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., dimethylsulfamoyl vs. methylsulfonyl) and evaluate changes in bioactivity. For the benzothiazole core, explore substitutions at the 6-methyl and prop-2-yn-1-yl positions .
  • 3D-QSAR: Build comparative molecular field analysis (CoMFA) models using steric, electrostatic, and hydrophobic descriptors. Validate with leave-one-out cross-validation .
  • Crystallography: Resolve ligand-target co-crystal structures (e.g., with kinases or GPCRs) to identify critical binding interactions .

How can environmental stability and degradation pathways be assessed?

Type: Advanced
Answer:

  • Accelerated Stability Studies: Expose the compound to stressors (UV light, humidity, oxidants) under OECD guidelines. Monitor degradation via HPLC-MS to identify breakdown products .
  • Computational Predictions: Use EPI Suite or OPERA to estimate biodegradability and bioaccumulation potential. For hydrolytic pathways, simulate pH-dependent cleavage of the sulfamoyl group .
  • Ecotoxicology: Perform acute toxicity assays on model organisms (e.g., Daphnia magna) to assess environmental risk .

What methodological frameworks ensure ethical and safe handling during research?

Type: Basic
Answer:

  • Safety Protocols: Follow institutional Chemical Hygiene Plans (e.g., fume hood use for volatile intermediates, PPE for alkyne handling) .
  • Data Integrity: Use encrypted electronic lab notebooks (ELNs) for traceability. Implement access controls to protect sensitive data .
  • Ethical Review: For biological studies, obtain approval from institutional animal care committees (IACUC) or biosafety boards (IBC) .

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